REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](OC(=O)C)(=[O:7])[CH3:6].[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]([CH3:23])=[C:20]([CH3:22])[CH:21]=1)=[O:16])[CH3:13]>ClC(Cl)C>[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]([CH3:23])=[C:20]([CH3:22])[C:21]=1[C:5](=[O:7])[CH3:6])=[O:16])[CH3:13] |f:0.1.2.3|
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Name
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|
Quantity
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50.19 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
17.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
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Name
|
|
Quantity
|
10.49 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1NC(=C(C1)C)C
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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|
Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temp. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction mixture was stirred at room temp. for 2 h
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Duration
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2 h
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Type
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WAIT
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Details
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After an additional 3 h at 80° C.
|
Duration
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3 h
|
Type
|
EXTRACTION
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Details
|
extracted with dichloromethane
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Type
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CUSTOM
|
Details
|
The organic layer was dried with anhy
|
Type
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CONCENTRATION
|
Details
|
sodium sulfate and concentrated in vacuo to an orange residue
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Type
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FILTRATION
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Details
|
Short plug filtration over silica gel (30% ethyl acetate/70% hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C(C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |